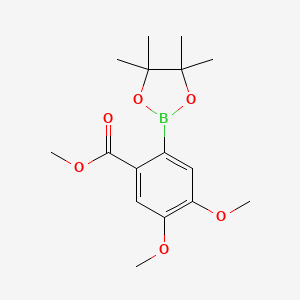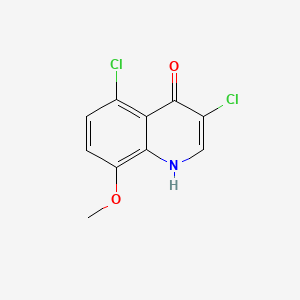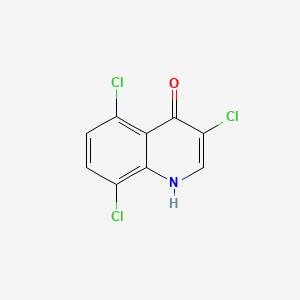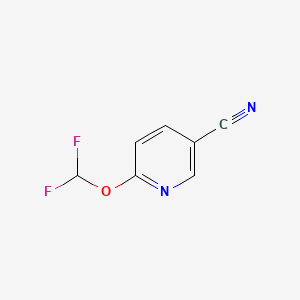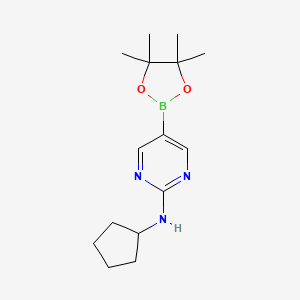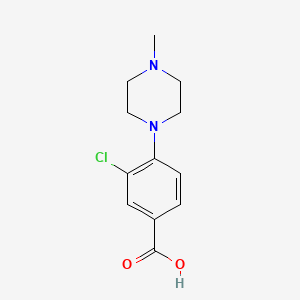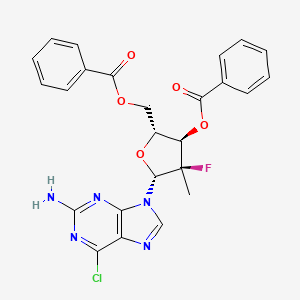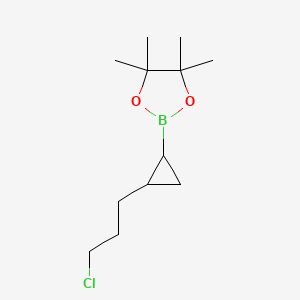
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a boronic ester, which are highly valuable building blocks in organic synthesis . They are often used in coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR, UV, NMR, and mass spectral data .Chemical Reactions Analysis
Boronic esters, like the one in your compound, are known to undergo a variety of reactions. One notable reaction is protodeboronation, a process that has been used in the synthesis of complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory tests. These might include tests for solubility, melting point, boiling point, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Inhibitory Activity against Serine Proteases: Spencer et al. (2002) reported the synthesis of derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, and their inhibitory activity against serine proteases like thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Catalytic Dehydrogenative Borylation: Murata et al. (2002) utilized this compound in the presence of rhodium and ruthenium complexes for the stereoselective synthesis of vinylboronates through dehydrogenative borylation of vinylarenes (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Scalable Synthesis of Propargylation Reagent: Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its efficiency as a key propargylation reagent (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Synthesis of Biologically Active Silicon-Based Compounds: Büttner et al. (2007) developed a new building block for the synthesis of biologically active silicon-based compounds, demonstrating its potential in the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, & Burschka, Tacke, 2007).
Synthesis of Boron-Containing Stilbene Derivatives: Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, exploring their potential in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(3-chloropropyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)10-8-9(10)6-5-7-14/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPJLNOQGOQHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)
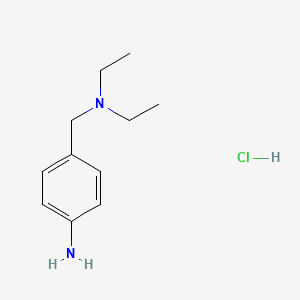
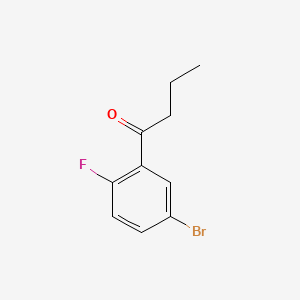
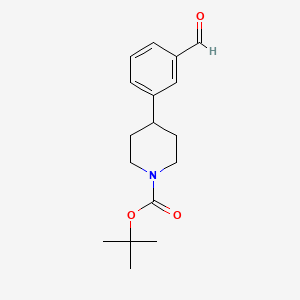
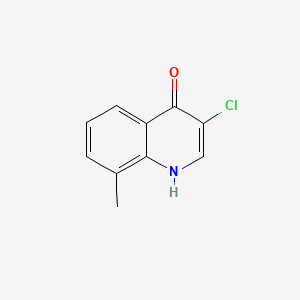
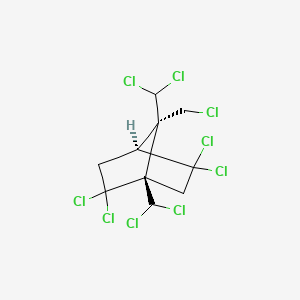
![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)
